molecular formula C12H20N4 B3295771 [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 889851-57-4

[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B3295771
CAS No.: 889851-57-4
M. Wt: 220.31 g/mol
InChI Key: NYCATFJBUBUPQP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperazine (B1678402) Moieties in Chemical Science and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast number of FDA-approved drugs. nih.gov Its prevalence can be attributed to several key chemical properties that are advantageous in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets. nih.gov Furthermore, the pyridine moiety can enhance the solubility and bioavailability of a drug molecule. Compared to its carbocyclic analog, benzene (B151609), pyridine is a more polar and reactive moiety, which can lead to improved binding specificity and strength within a receptor. nih.gov Pyridine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.gov

Similarly, the piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net The presence of two nitrogen atoms provides opportunities for substitution, allowing for the fine-tuning of a molecule's physicochemical properties. Piperazine derivatives are known to possess a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antianginal effects. The piperazine moiety often imparts favorable pharmacokinetic properties to a molecule, such as improved aqueous solubility and oral bioavailability. scilit.com

The combination of pyridine and piperazine moieties in a single molecule, as seen in [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine, creates a chemical entity with the potential for synergistic or additive effects, leveraging the beneficial properties of both heterocyclic systems.

Overview of Heterocyclic Amine Derivatives in Contemporary Research

Heterocyclic amines are a broad class of organic compounds that contain at least one heterocyclic ring and an amine group. wikipedia.org These compounds are of immense interest in contemporary research due to their diverse biological functions. They are found in a variety of essential biomolecules, including vitamins like niacin (vitamin B3) and the nucleobases that form the building blocks of DNA and RNA. wikipedia.org

In the context of medicinal chemistry, heterocyclic amine derivatives are a cornerstone of drug discovery and development. Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, make them ideal candidates for targeting a wide range of biological receptors and enzymes. Research into heterocyclic amines has led to the development of numerous therapeutic agents for various diseases. nih.gov The study of these derivatives continues to be a vibrant area of chemical and pharmacological research, with a constant search for new scaffolds and substitution patterns that can lead to improved therapeutic outcomes.

Rationale for Investigating this compound

The investigation of this compound is driven by its unique structural features and the established importance of its constituent chemical classes.

The structure of this compound is characterized by a pyridine ring substituted at the 6-position with an ethylpiperazine group and at the 3-position with a methanamine group. This arrangement presents several key features for potential molecular interactions:

Hydrogen Bonding: The primary amine of the methanamine group and the nitrogen atoms of both the pyridine and piperazine rings can act as hydrogen bond donors and acceptors. This allows for the formation of multiple hydrogen bonds with biological targets, contributing to binding affinity and specificity. nih.gov

Ionic Interactions: The basic nitrogen atoms of the piperazine and methanamine groups can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues in a binding pocket.

Hydrophobic Interactions: The ethyl group on the piperazine ring provides a small hydrophobic region that can engage in van der Waals interactions with nonpolar pockets of a target protein.

Aromatic Interactions: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues of a protein. mdpi.com

These structural attributes suggest that this compound has the potential to be a versatile ligand for a variety of biological targets.

This compound belongs to the class of pyridinylpiperazine derivatives. This class of compounds has been extensively explored in medicinal chemistry and has yielded several successful drugs. wikipedia.org For instance, many antipsychotic and antidepressant drugs feature a phenylpiperazine or pyridinylpiperazine scaffold. The structural similarity of this compound to these established pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the methanamine substituent at the 3-position of the pyridine ring further differentiates it and could lead to novel biological activities or improved properties compared to existing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCATFJBUBUPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243495
Record name 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine
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Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889851-57-4
Record name 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine
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Record name 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine
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Record name [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine
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Synthetic Methodologies for 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine

Retrosynthetic Analysis of the [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis identifies three primary structural components: the pyridine (B92270) core, the N-ethylpiperazine substituent, and the methanamine group.

The key bond disconnections are:

C-N Bond Disconnection: The bond between the pyridine ring (at C6) and the piperazine (B1678402) nitrogen is a primary point for disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where N-ethylpiperazine acts as the nucleophile and a pyridine ring with a suitable leaving group (like a halogen) at the C6 position is the electrophile.

C-C Bond Disconnection: The bond between the pyridine ring (at C3) and the aminomethyl carbon can be disconnected. This points to a precursor functional group on the pyridine ring, such as a nitrile (cyano group), which can be reduced to form the methanamine moiety.

Piperazine Ring Disconnections: The N-ethylpiperazine moiety itself can be disconnected, leading back to piperazine and an ethylating agent, or constructed from precursors like bis(2-chloroethyl)amine. However, N-ethylpiperazine is a readily available starting material.

This analysis leads to a convergent synthetic strategy starting with a difunctionalized pyridine, such as 6-chloro-3-cyanopyridine, and N-ethylpiperazine.

Table 1: Retrosynthetic Disconnections and Corresponding Synthons

DisconnectionBond TypeTarget Molecule FragmentPrecursor SynthonsCorresponding Reaction Type
Disconnection 1Pyridine(C6)-N(piperazine)6-(4-Ethylpiperazin-1-yl)pyridine6-halopyridine derivative + N-ethylpiperazineNucleophilic Aromatic Substitution (SNAr)
Disconnection 2Pyridine(C3)-C(methanamine)3-(aminomethyl)pyridinePyridine-3-carbonitrile or Pyridine-3-carboxamideReduction
Disconnection 3N(piperazine)-EthylN-ethylpiperazinePiperazine + Ethyl halideN-Alkylation

Development and Optimization of Synthetic Pathways to this compound

The most logical synthetic pathway involves a two-step sequence starting from a commercially available, appropriately substituted pyridine precursor.

A common and efficient route begins with 6-chloro-3-cyanopyridine. The synthesis proceeds via:

Nucleophilic Aromatic Substitution: Reaction of 6-chloro-3-cyanopyridine with N-ethylpiperazine to form the intermediate, 6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile.

Reduction: Reduction of the nitrile group of the intermediate to yield the final product, this compound.

Strategies for Piperazine Ring Formation and Functionalization

The piperazine ring is a common motif in pharmacologically active compounds. mdpi.comencyclopedia.pubresearchgate.net While numerous methods exist for the de novo synthesis of substituted piperazines, such as the cyclization of diamine precursors, a more direct approach is often employed when the required piperazine is commercially available. mdpi.com

In the synthesis of the target molecule, the pre-formed N-ethylpiperazine is typically used. The key step is its attachment to the pyridine core. This is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govmdpi.com The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group at the C3 position activates the C6 position (which bears a halogen leaving group, like chlorine) toward nucleophilic attack by the secondary amine of N-ethylpiperazine. googleapis.com

Optimization of this step typically involves adjusting the following parameters:

Solvent: High-boiling point polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or n-butanol are often used to facilitate the reaction. googleapis.com

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), may be added to scavenge the HCl generated during the reaction.

Temperature: Elevated temperatures (e.g., 90-120 °C) are generally required to drive the reaction to completion. googleapis.comgoogle.com

Approaches for Pyridine Ring Derivatization

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with methods ranging from condensation reactions like the Hantzsch synthesis to the functionalization of pre-existing pyridine rings. nih.govmdpi.combeilstein-journals.org For preparing this compound, the strategy relies on the derivatization of a pyridine ring that already contains suitable functional groups or precursors at the 3 and 6 positions.

The starting material of choice is typically a 6-halo-pyridine-3-carbonitrile (e.g., 6-chloronicotinonitrile). This precursor is ideal because:

The halogen at the C6 position serves as an excellent leaving group for the SNAr reaction with N-ethylpiperazine.

The nitrile group at the C3 position is a stable and direct precursor to the required methanamine moiety.

Alternative precursors could include pyridine-3-carboxamides, though nitriles are often preferred due to the straightforward and high-yielding reduction methods available.

Methanamine Moiety Introduction and Transformation

The introduction of the methanamine group is accomplished in the final step of the synthesis. This transformation involves the reduction of the nitrile functional group on the intermediate, 6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile.

Several reducing agents can be employed for this purpose:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. google.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This approach is often considered a "greener" alternative to metal hydrides.

Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone does not typically reduce nitriles, its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride (CoCl₂).

The choice of reducing agent can depend on factors such as functional group tolerance, scale, and safety considerations.

Table 2: Exemplary Synthetic Pathway

StepReactionStarting MaterialsKey ReagentsIntermediate/Product
1Nucleophilic Aromatic Substitution6-chloro-3-cyanopyridine, N-ethylpiperazineBase (e.g., K₂CO₃), Solvent (e.g., DMSO)6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile
2Nitrile Reduction6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrileReducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni)This compound

Novel Synthetic Routes and Green Chemistry Considerations for this compound Synthesis

While the described pathway is robust, research into novel and more environmentally friendly synthetic routes is an ongoing effort in chemical synthesis. For this specific molecule, green chemistry considerations would focus on several areas:

Catalytic Methods: Employing catalytic hydrogenation for the nitrile reduction step is preferable to using stoichiometric, pyrophoric, and water-reactive reagents like LiAlH₄. This reduces waste and improves the safety profile of the synthesis.

Alternative Solvents: Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), in place of traditional polar aprotic solvents like DMF or DMSO, which have associated toxicity concerns.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters (temperature, pressure), enhance safety, and allow for easier scale-up compared to traditional batch processing.

Stereoselective Synthesis of this compound Enantiomers (if applicable)

The compound this compound is an achiral molecule. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Therefore, there are no enantiomers or diastereomers of this compound. As a result, the principles of stereoselective synthesis are not applicable to its preparation.

Chemical Modifications and Derivatization Strategies for 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine Analogs

Design Principles for Structural Diversification of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine

The design of new analogs of this compound is guided by a systematic evaluation of its core components: the piperazine (B1678402) N-4 position, the pyridine (B92270) ring, and the methanamine bridge. Each of these sites can be modified to modulate the compound's physicochemical and pharmacological properties.

Modifications at the Piperazine N-4 Position

The N-4 position of the piperazine ring is a primary site for facile derivatization. The ethyl group can be replaced with a variety of other substituents to probe the impact on potency and selectivity. Common modifications include:

Alkyl Chain Homologation and Branching: Varying the length and branching of the alkyl chain can influence lipophilicity and metabolic stability.

Introduction of Functional Groups: Incorporating polar functional groups such as hydroxyl, ether, or amide moieties can enhance aqueous solubility and provide new hydrogen bonding interactions.

Cyclic and Aryl Substituents: The introduction of cyclic or aromatic rings can introduce conformational constraints and potential for additional binding interactions.

Modification Type Example Substituent Potential Impact
Alkyl Chain VariationIsopropyl, CyclobutylModulate lipophilicity and steric bulk
Functionalization2-Hydroxyethyl, MethoxyethylImprove solubility, introduce hydrogen bonding
Aryl SubstitutionPhenyl, PyridylIntroduce aromatic interactions, alter electronics

This table is interactive. Click on the headers to sort.

Substituent Effects on the Pyridine Ring

The pyridine ring offers several positions for substitution, allowing for the fine-tuning of electronic properties and the introduction of new interaction points. The electronics of the pyridine ring can influence the pKa of the piperazine nitrogens and the methanamine group.

Electron-Withdrawing and Donating Groups: The introduction of substituents such as halogens, cyano, or methoxy (B1213986) groups can alter the electron density of the pyridine ring, thereby influencing its reactivity and interactions with biological targets.

Steric Hindrance: Bulky substituents can be introduced to probe the steric tolerance of the binding pocket and to influence the relative orientation of the piperazine and methanamine moieties.

Substituent Position Example Substituent Potential Effect
2- or 4-positionChloro, MethylAlter pyridine ring electronics and basicity
5-positionFluoro, MethoxyModulate local dipole moment and hydrogen bonding potential

This table is interactive. Click on the headers to sort.

Alterations at the Methanamine Bridge

The methanamine bridge connecting the pyridine ring to the primary amine is another key site for modification. Changes to this linker can affect the compound's flexibility and the spatial positioning of the crucial amine group.

Homologation: Increasing the length of the carbon chain to an ethanamine or propanamine can alter the distance between the pyridine ring and the terminal amine.

Alkylation and Acylation of the Amine: The primary amine can be readily derivatized to form secondary or tertiary amines, as well as amides, sulfonamides, or ureas, which can significantly alter its hydrogen bonding capacity and basicity.

Introduction of Rigidity: Incorporating the methanamine into a cyclic structure can reduce conformational flexibility.

Synthesis of Conformationally Restricted Analogs of this compound

To better understand the bioactive conformation of this compound, the synthesis of conformationally restricted analogs is a valuable strategy. By reducing the number of rotatable bonds, it is possible to lock the molecule into specific spatial arrangements.

One approach involves the introduction of cyclic structures that bridge different parts of the molecule. For instance, the piperazine ring can be fused with another ring system, or the methanamine bridge and a portion of the pyridine ring can be incorporated into a new heterocyclic system. These modifications can provide valuable insights into the optimal geometry for biological activity.

Preparation of Prodrugs or Bioconjugates of this compound (for mechanistic/delivery studies)

Prodrug strategies can be employed to enhance the delivery of this compound to its site of action or to study its mechanism. A prodrug is an inactive or less active derivative that is converted to the active form in the body. The primary amine of the methanamine group is an ideal handle for prodrug design.

Examples of prodrug approaches include the formation of:

Amides and Carbamates: These can be designed to be cleaved by endogenous enzymes, releasing the parent amine.

Phosphates and Phosphonates: The introduction of these highly polar groups can improve aqueous solubility.

Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide or an antibody, to achieve targeted delivery. The primary amine can be used for conjugation via stable or cleavable linkers.

Isotopic Labeling of this compound for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating the metabolic fate and mechanism of action of a compound. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of this compound.

Deuterium Labeling: Replacing hydrogen with deuterium at specific sites can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can help to identify sites of metabolic oxidation.

Carbon-13 and Nitrogen-15 Labeling: These heavier isotopes can be used in mass spectrometry-based studies to track the compound and its metabolites in biological systems. They are also essential for nuclear magnetic resonance (NMR) studies to probe binding interactions.

Isotope Position of Labeling Application
Deuterium (²H)Ethyl group, Pyridine ringMetabolic stability studies
Carbon-13 (¹³C)Piperazine ring, Methanamine carbonMetabolite tracking, NMR binding studies
Nitrogen-15 (¹⁵N)Pyridine ring, Piperazine nitrogensMechanistic studies, NMR

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine Analogs

Positional Scanning and Substituent Effects on Biological Activity Profiles

The biological activity of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine analogs is highly sensitive to the nature and position of various substituents on both the pyridine (B92270) and piperazine (B1678402) rings. These modifications can dramatically alter the compound's affinity and selectivity for its biological targets, often histamine (B1213489) receptors such as the H4 receptor (H4R).

Substitutions on the Pyridine Ring:

Research on related 2-aminopyrimidine (B69317) and 2-amino-pyridine scaffolds, which share key structural features with the pyridin-3-yl]methanamine core, has demonstrated the critical role of the heterocyclic nucleus. The basicity (pKa) of the pyridine ring is a key determinant of H4R affinity. For instance, the introduction of electron-withdrawing groups can significantly impact the charge distribution and protonation state of the ring nitrogen, thereby influencing interactions with receptor residues.

Substituent Position Substituent Type Effect on Biological Activity
Pyridine Ring (various positions)Electron-withdrawing groups (e.g., -CF3)Can decrease affinity for H4R by altering the pKa of the pyridine nitrogen.
Pyridine Ring (various positions)Electron-donating groupsMay enhance affinity by increasing the basicity of the pyridine nitrogen.
Piperazine N-4 positionSmall alkyl groups (e.g., ethyl)Generally well-tolerated and can contribute to favorable interactions.
Piperazine N-4 positionBulky or elaborate groupsMay lead to steric hindrance and reduced affinity, depending on the target's binding pocket topology.

Substitutions on the Piperazine Moiety:

The piperazine ring and its N-4 substituent are crucial for establishing key interactions within the binding pocket of target receptors. The ethyl group in the parent compound, this compound, is often found to be optimal or well-tolerated. Modifications at this position can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting molecules. While a short distance between the core and the basic piperazine moiety is often beneficial, the introduction of lipophilic groups in this region can be necessary to maintain high affinity for targets like the H4R.

Influence of Core Scaffold Modifications on Molecular Interactions

Alterations to the central pyridinyl-methanamine scaffold are a key strategy for exploring the chemical space and optimizing molecular interactions. These modifications can include replacing the pyridine ring with other heterocyclic systems or altering the linker between the core and the piperazine moiety.

Bioisosteric Replacement of the Pyridine Ring:

Scaffold Modification Rationale Observed Impact on Molecular Interactions
Pyridine to PyrimidineTo alter hydrogen bonding patterns and electronic distribution.Can maintain or enhance affinity for H4R, with the substitution pattern being critical.
Pyridine to QuinoxalineTo explore a larger, more rigid core structure.Has been shown to yield potent H4R ligands.
Piperazine to Piperidine (B6355638)To investigate the role of the second nitrogen atom in the piperazine ring.Can significantly alter receptor selectivity, for instance between histamine H3 and sigma-1 receptors.

Piperazine Ring Modifications:

The piperazine ring itself is a frequent target for modification. Replacing it with a piperidine ring has been shown to dramatically shift selectivity between different receptor families. This highlights the importance of the second nitrogen atom in the piperazine ring for specific molecular recognition events. Such modifications underscore the piperazine moiety's role as a flexible building block in drug design.

Stereochemical Influences on Activity and Selectivity

While the parent compound this compound does not possess a chiral center, the introduction of substituents can create stereoisomers. The spatial arrangement of atoms in a molecule can be a critical determinant of its biological activity, as receptors are chiral environments.

For many classes of biologically active compounds, stereochemistry is a key driver of potency and pharmacokinetics. Different enantiomers or diastereomers of a compound can exhibit vastly different affinities for their target, and may even interact with different receptors altogether. This stereospecificity often arises from the precise three-dimensional fit required for optimal interaction with the amino acid residues in a receptor's binding site. Although specific studies on the stereochemical influences of this compound analogs are not extensively detailed in publicly available literature, the principles of stereoselectivity are fundamental in medicinal chemistry and would be expected to apply to chiral derivatives within this class.

Development of Predictive Models for this compound Derivatives

To rationalize the vast amount of SAR data and to guide the design of new, more potent analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models seek to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For classes of compounds similar to this compound, particularly histamine H4 receptor antagonists, several QSAR models have been developed. These studies have highlighted the importance of various physicochemical properties in determining antagonist activity.

Key Descriptors in QSAR Models for Related Compounds:

Lipophilicity (clogP): This parameter, which describes a compound's solubility in fats versus water, is often a critical factor in determining how a molecule interacts with biological membranes and hydrophobic pockets within a receptor.

Steric Factors: Descriptors related to the size and shape of the molecule, such as molar refractivity and sterimol parameters, are crucial for understanding how a compound fits into its binding site.

Electronic Properties: The electronic nature of substituents can influence the strength of interactions with receptor residues.

These predictive models, often combined with molecular docking simulations, provide valuable insights into the key structural features required for high affinity and selectivity. They serve as powerful tools in the iterative process of drug design, allowing for the virtual screening of new potential drug candidates before their synthesis and biological evaluation.

Mechanistic Studies of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine in Defined Biological Systems

Identification and Validation of Molecular Targets in In Vitro Systems

The identification of specific molecular targets for [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine is an ongoing area of research. However, based on its structural motifs, particularly the piperazine (B1678402) and pyridine (B92270) rings, several potential targets have been suggested by studies on analogous compounds. These moieties are common in pharmacologically active agents, suggesting a likelihood of interaction with various biological macromolecules.

Initial computational and in silico screening studies often precede in vitro validation. For compounds with similar scaffolds, targets such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes have been predicted. The validation of these putative targets for this compound would require experimental confirmation through techniques like radioligand binding assays, enzyme activity assays, and affinity chromatography.

Elucidation of Biochemical Pathway Modulation by this compound

The modulation of biochemical pathways by this compound is intrinsically linked to its molecular targets. While specific pathway analyses for this compound are not extensively documented, inferences can be drawn from studies on related molecules that have been shown to influence key cellular signaling cascades.

Enzyme Inhibition or Activation Studies (e.g., acetylcholinesterase, butyrylcholinesterase)

A significant area of investigation for compounds containing piperazine and pyridine moieties is their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine (B1216132) and are important therapeutic targets in neurodegenerative diseases like Alzheimer's.

A study focusing on a piperidin-3-ylmethanamine-based compound, a close structural analog of this compound, identified it as a selective BChE inhibitor with a potent low nanomolar IC50 value, demonstrating reversible binding. This suggests that this compound may also exhibit inhibitory activity against these enzymes. Further enzymatic assays are necessary to determine the specific IC50 and Ki values and to characterize the nature of inhibition (e.g., competitive, non-competitive, or mixed).

Table 1: Cholinesterase Inhibitory Activity of Structurally Related Compounds

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyridyl–pyridazine derivativesAcetylcholinesterase (AChE)0.26 - 14.63
Pyridyl–pyridazine derivativesButyrylcholinesterase (BChE)0.41 - 18.08
Bis-amiridinesAcetylcholinesterase (AChE)0.772 (Ki)
Bis-amiridinesButyrylcholinesterase (BChE)0.0578 (Ki)

This table presents data for structurally related compounds to indicate the potential activity of this compound.

Receptor Binding and Ligand-Target Interactions

The piperazine and pyridine rings are prevalent in ligands that bind to a variety of receptors. For instance, derivatives of these scaffolds have been shown to interact with dopamine (B1211576) and sigma receptors. Receptor binding assays, typically using radiolabeled ligands, are essential to determine the binding affinity (Ki) of this compound for a panel of receptors.

Computational docking studies can provide insights into the putative binding modes and key interactions between the compound and its receptor targets. Such studies on related compounds have highlighted the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-receptor complex.

Cellular Mechanism of Action Studies in Cell Lines (e.g., antiproliferative effects, specific cellular processes, antimicrobial activity)

The effects of this compound at the cellular level are a crucial aspect of understanding its biological activity. Studies on analogous compounds have demonstrated a range of cellular effects, including antiproliferative and potential antimicrobial activities.

A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, which share the piperazine moiety, exhibited potent anticancer activity against the UO-31 renal cell carcinoma cell line. Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed good antiproliferative activity against several human cancer cell lines, including Colo-205, MDA-MB 231, and IMR-32. These findings suggest that this compound may also possess antiproliferative properties.

While specific data on the antimicrobial activity of this compound is not currently available, the broader class of nitrogen-containing heterocyclic compounds has been a rich source of antimicrobial agents. Further screening against various bacterial and fungal strains is warranted.

Table 2: Antiproliferative Activity of Structurally Related Piperazine Derivatives

Compound SeriesCell LineActivityReference
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrilesUO-31 (Renal)Potent anticancer activity
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivativesColo-205 (Colon), MDA-MB 231 (Breast), IMR-32 (Neuroblastoma)Good activity

This table showcases the antiproliferative effects of structurally related compounds, suggesting a potential area of activity for this compound.

Investigation of Intracellular Signaling Cascades

The antiproliferative effects observed with structurally similar compounds are likely mediated by their interference with key intracellular signaling cascades that regulate cell growth, proliferation, and survival. For instance, compounds containing the piperazine-pyridine scaffold have been investigated as inhibitors of protein kinases, which are crucial components of these signaling pathways.

To elucidate the specific signaling pathways affected by this compound, techniques such as Western blotting can be employed to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK, mTOR) in treated cells. Phospho-kinase antibody arrays can provide a broader overview of the signaling pathways modulated by the compound.

Subcellular Localization and Interaction Profiling

Understanding the subcellular localization of this compound can provide valuable clues about its mechanism of action. Techniques such as fluorescence microscopy, using either intrinsically fluorescent analogs or tagged versions of the compound, can be used to visualize its distribution within the cell.

Interaction profiling, for example, through affinity purification-mass spectrometry (AP-MS), could identify the proteins that physically interact with this compound within the cellular environment. This would provide a more comprehensive picture of its molecular targets and cellular functions.

Morphological and Kinetic Studies in Cellular Models

Comprehensive searches of available scientific literature and databases did not yield specific morphological or kinetic studies conducted in cellular models for the compound this compound. Consequently, no data on its effects on cell structure or the kinetics of cellular processes can be provided at this time. Further empirical research is required to elucidate the cellular impact of this specific chemical entity.

Computational Chemistry and Molecular Modeling of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug discovery for understanding how a ligand, such as [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not extensively available in the public domain, the general principles of such analyses can be applied to understand its potential interactions. A hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein target. The output of such a study would be a series of binding poses, ranked by a scoring function that estimates the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms in the piperazine (B1678402) and pyridine (B92270) rings, as well as the primary amine group, are potential hydrogen bond donors and acceptors. These interactions are crucial for high-affinity binding.

Hydrophobic Interactions: The ethyl group on the piperazine ring and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a receptor.

Pi-Pi Stacking: The pyridine ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A data table from a hypothetical docking study of this compound against a kinase target might look like this:

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondASP 1452.8
Hydrogen BondLYS 883.1
Hydrophobic InteractionLEU 1303.9
Pi-Pi StackingPHE 1424.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study involving a series of this compound analogs would require a dataset of compounds with measured biological activity against a specific target. Various molecular descriptors would then be calculated for each compound, such as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule.

A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates these descriptors with the biological activity. The resulting QSAR model could then be used to predict the activity of new analogs and guide the design of more potent compounds.

A hypothetical QSAR equation for a series of piperazinyl-pyridine derivatives might be:

pIC₅₀ = 0.5 * LogP - 0.2 * TPSA + 1.2 * (number of hydrogen bond donors) + 2.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

TPSA is the topological polar surface area.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational flexibility and the stability of its interactions.

In an unbound state, MD simulations can explore the different conformations the molecule can adopt. The ethylpiperazine and aminomethyl side chains are flexible and can rotate, leading to a range of possible shapes. Understanding the preferred conformations in solution can provide insights into the shape the molecule is likely to adopt when approaching a binding site.

When bound to a protein target, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the deviation of the ligand's position from its initial docked pose over time. A stable RMSD suggests a stable binding mode.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy from the MD trajectory, providing a more rigorous prediction of binding affinity than docking scores alone.

A summary of hypothetical MD simulation results could be presented as follows:

Simulation MetricResultInterpretation
Average Ligand RMSD1.5 ÅStable binding pose
Key Hydrogen Bond OccupancyASP 145: 95%, LYS 88: 80%The hydrogen bonds are persistent and crucial for binding
MM/PBSA Binding Free Energy-45.5 kcal/molStrong predicted binding affinity

In Silico Prediction of Biological Interactions and Target Engagement

In the absence of experimental data, various in silico methods can be employed to predict the potential biological targets of a compound. These "target fishing" or "target prediction" approaches are valuable for understanding a molecule's potential therapeutic applications and off-target effects.

Methods for predicting the biological targets of this compound would typically involve comparing its structural and physicochemical properties to those of known ligands in large biological databases. Some common approaches include:

Ligand-Based Similarity Searching: This involves searching databases of bioactive molecules for compounds that are structurally similar to this compound. The known targets of these similar compounds are then considered as potential targets for the query molecule.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. The structure of this compound can be screened against a library of pharmacophore models to identify potential targets.

Machine Learning Models: Predictive models trained on large datasets of compound-target interactions can be used to predict the probability of a compound interacting with a panel of biological targets.

A hypothetical output from a target prediction tool might suggest the following potential targets for this compound:

Predicted Target FamilySpecific Target ExamplePrediction Score
KinasesSerine/threonine-protein kinase PIM10.85
G-protein coupled receptorsDopamine (B1211576) D2 Receptor0.78
Ion ChannelsVoltage-gated sodium channel0.65

It is important to note that these in silico predictions are probabilistic and require experimental validation to confirm the actual biological activity and target engagement of this compound.

Biophysical Characterization of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine Interactions

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand, such as [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine, to a macromolecule. This method directly determines the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

Currently, there are no published ITC studies for the interaction of this compound with any biological target. Therefore, no data on its binding thermodynamics is available.

Table 1: Hypothetical ITC Data for this compound Binding (Note: This table is for illustrative purposes only, as no experimental data exists.)

Target Protein Binding Affinity (Kd) Enthalpy (ΔH) (kcal/mol) Entropy (ΔS) (cal/mol·K) Stoichiometry (n)

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring the binding of a ligand to an immobilized macromolecule in real-time. SPR analysis provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This offers insights into the speed at which the binding and unbinding events occur.

No SPR studies have been reported for this compound, meaning its binding kinetics to any specific target remain uncharacterized.

Table 2: Hypothetical SPR Kinetic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data exists.)

Target Protein Association Rate (ka) (M-1s-1) Dissociation Rate (kd) (s-1) Dissociation Constant (KD) (M)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about ligand-protein interactions. Methods such as Chemical Shift Perturbation (CSP) mapping, Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify the binding interface on both the ligand and the protein. These experiments reveal which specific atoms are involved in the interaction.

There is a lack of published NMR studies detailing the interaction of this compound with a biological target. While NMR data exists for the characterization of the compound itself, its use in mapping interactions with proteins has not been documented. rsc.org

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a ligand-protein complex. This technique allows for the precise visualization of the binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for understanding the basis of molecular recognition.

A search of crystallographic databases reveals no deposited crystal structures for this compound in complex with any protein or other macromolecule.

Advanced Analytical Methodologies for 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine

Development of High-Resolution Chromatographic Methods (HPLC, GC-MS)

High-resolution chromatography is essential for separating the target analyte from impurities, starting materials, and by-products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the structure of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine, which contains polar functional groups and has a relatively high molecular weight, reversed-phase HPLC (RP-HPLC) is a highly suitable method for its analysis and purity determination. A validated RP-HPLC method can be established for the determination or purity evaluation of piperazine-containing pyridine (B92270) derivatives. nih.gov The development of such a method would involve optimizing several key parameters:

Column Selection: An octadecylsilane (B103800) (C18) column is a common first choice, offering excellent retention and resolution for compounds of moderate polarity. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to ensure sharp peaks and adequate separation from potential impurities.

Detection: A Diode Array Detector (DAD) or UV-Vis detector would be effective, as the pyridine ring provides a strong chromophore. The operational wavelength would be selected based on the compound's UV absorbance maxima to ensure high sensitivity.

Internal Standard: The use of a structurally similar compound as an internal standard can improve the precision and accuracy of quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org For this compound, direct GC-MS analysis might be challenging without derivatization due to its polarity and potential for thermal degradation. However, if the compound is sufficiently volatile and thermally stable, a method can be developed. eurl-pesticides.eu Key considerations include:

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) would be appropriate.

Inlet Temperature: The injector temperature must be optimized to ensure complete volatilization without causing thermal decomposition of the analyte. eurl-pesticides.eu

Oven Temperature Program: A temperature gradient is programmed to allow for the separation of the target compound from any volatile impurities.

Mass Spectrometry Detection: Electron ionization (EI) would produce a characteristic fragmentation pattern, serving as a fingerprint for identification.

Table 1: Illustrative Chromatographic Conditions for Analysis

ParameterHPLC MethodGC-MS Method
Column C18, 250 x 4.6 mm, 5 µm5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium, constant flow 1.0 mL/min
Gradient / Program 5% to 95% B over 20 min100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
Flow Rate 1.0 mL/minN/A
Injection Volume 10 µL1 µL (splitless)
Detector DAD at 254 nmMass Spectrometer (EI, scan range 50-500 m/z)
Column Temperature 30°CSee Program
Run Time 25 min20 min

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Beyond initial identification, advanced spectroscopic techniques are employed for unambiguous structural confirmation and to assess the purity profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. The spectrum for this compound would show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the methanamine group, and the ethyl and piperazine (B1678402) ring protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively, confirming the connectivity of the pyridine, piperazine, and ethyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₂H₂₀N₄), HRMS would confirm this exact elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information. For the target compound, characteristic fragmentation would likely involve cleavage at the piperazine ring, loss of the ethyl group, and cleavage of the methanamine side chain, helping to confirm the identity of the molecule. Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Table 2: Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected Data / ObservationPurpose
¹H NMR Distinct signals for aromatic, methylene, and aliphatic protons.Confirms proton framework and environment.
¹³C NMR Signals corresponding to all unique carbon atoms.Confirms carbon backbone.
2D NMR Correlations confirming H-H, C-H, and long-range C-H bonds.Unambiguously establishes molecular connectivity.
HRMS Accurate m/z for the protonated molecule [M+H]⁺.Determines the precise elemental formula.
MS/MS Characteristic fragment ions.Confirms structural subunits and their linkage.

Bioanalytical Method Validation for Quantification in Research Matrices

To accurately quantify this compound in research matrices such as cell lysates or biological buffers, a robust bioanalytical method, typically LC-MS/MS, must be developed and validated. omicsonline.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. hilarispublisher.com The validation process ensures the reliability and consistency of the analytical results. hilarispublisher.comnih.gov Key validation parameters are established according to regulatory guidelines. austinpublishinggroup.comeuropa.eu

The main characteristics of a bioanalytical method that are essential to ensure the acceptability of performance and reliability of results include: europa.eu

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is tested using at least six different blank matrix lots.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. europa.eu These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over the expected concentration range and is typically evaluated using a weighted linear regression model.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The LLOQ should not exceed 20% for both precision (CV%) and accuracy (% deviation). europa.eu

Recovery: The efficiency of the extraction process used to isolate the analyte from the complex matrix. It is determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and is evaluated to ensure that accuracy is not compromised.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e-g., freeze-thaw cycles, short-term room temperature stability, and long-term frozen storage) must be thoroughly evaluated. austinpublishinggroup.com

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterMinimum ExperimentPerformance Criteria
Accuracy 5 replicates at 4 QC levels (LLOQ, Low, Mid, High)Mean concentration within ±15% of nominal (±20% at LLOO). europa.eu
Precision (Within-run & Between-run) 5 replicates at 4 QC levels over 3 runsCoefficient of Variation (CV) ≤15% (≤20% at LLOQ). europa.eu
Selectivity 6 independent blank matrix lotsNo significant interference at the retention time of the analyte (<20% of LLOQ). austinpublishinggroup.com
Linearity (Calibration Curve) Minimum of 6 non-zero standardsCorrelation coefficient (r²) ≥ 0.99
Stability (Freeze-Thaw, Bench-Top, Long-Term) 3 replicates at Low and High QC levelsMean concentration within ±15% of nominal values.

Future Research Directions and Potential Chemical Biology Applications of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Yl Methanamine

Design of Next-Generation Analogs with Enhanced Specificity or Potency

The core structure of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine offers multiple points for chemical modification to develop next-generation analogs with potentially improved pharmacological profiles. The piperazine (B1678402) and pyridine (B92270) moieties are particularly amenable to substitution, which can significantly influence properties like solubility, basicity, and receptor interaction. nih.gov Future research could systematically explore the structure-activity relationship (SAR) by synthesizing a library of derivatives.

Key modification strategies could include:

Substitution on the Ethyl Group: Replacing the terminal ethyl group on the piperazine ring with various alkyl or aryl substituents could modulate lipophilicity and steric bulk, potentially enhancing binding affinity to a target protein.

Modification of the Pyridine Ring: Introducing substituents on the pyridine ring could alter the electronic properties of the molecule and provide additional interaction points with a biological target. nih.gov

Alterations to the Methanamine Linker: The length and rigidity of the linker connecting the pyridine ring to the amine could be varied to optimize the spatial orientation of the key functional groups.

An illustrative table of potential analogs and their intended property enhancements is presented below.

Analog Series Modification Site Example Substituent (R) Theoretical Goal
AN-Ethyl of PiperazineR = Cyclopropyl, PhenylEnhance potency, explore binding pocket
BPyridine RingR = Fluoro, Methoxy (B1213986)Modulate metabolic stability, improve selectivity
CMethanamine GroupR = -CH(CH₃)-, -C(O)NH-Alter flexibility, introduce hydrogen bonding

Exploration of Novel Biological Targets or Pathways Based on Mechanistic Insights

Given the prevalence of the piperazine-pyridine scaffold in medicinal chemistry, this compound could theoretically interact with a range of biological targets. The piperazine ring is a common feature in drugs targeting central nervous system (CNS) receptors, ion channels, and various enzymes. researchgate.netresearchgate.net Similarly, pyridine derivatives are known to inhibit kinases and other enzymes. nih.govnih.gov

A rational approach to identifying novel targets for this compound would involve:

Phenotypic Screening: Testing the compound in various cell-based assays to identify any interesting biological effects, such as anti-proliferative, anti-inflammatory, or neuroprotective activity.

Target-Based Screening: Screening the compound against a panel of known drug targets, particularly those for which piperazine and pyridine motifs are known to have an affinity, such as G-protein coupled receptors (GPCRs), kinases, and transporters. nih.govnih.gov

Computational Docking: Using the 3D structure of the compound to perform virtual screening against a library of protein structures to predict potential binding partners.

A hypothetical list of potential target classes for investigation is outlined in the table below.

Target Class Rationale for Investigation Example Targets
KinasesPyridine scaffolds are common in kinase inhibitors. nih.govAurora Kinases, FLT3 nih.gov
GPCRsPiperazine moieties are frequent in GPCR ligands. researchgate.netSerotonin Receptors, Dopamine (B1211576) Receptors
Ion ChannelsThe overall structure may interact with voltage-gated channels.Voltage-gated calcium channels nih.gov

Development of this compound as Chemical Probes for Biological Systems

Should this compound be found to have a specific biological activity, it could be developed into a chemical probe to study the corresponding biological system. A chemical probe is a small molecule that can be used to perturb and study a specific protein or pathway. mdpi.com

To be a useful chemical probe, the parent compound would likely need to be modified to incorporate a reporter tag or a reactive group for target identification, without significantly disrupting its biological activity. Potential modifications include:

Attachment of a Fluorophore: A fluorescent tag could be added, likely at the N-ethyl position of the piperazine, to allow for visualization of the compound's localization within cells.

Introduction of a Photo-affinity Label: A group that becomes reactive upon exposure to UV light could be incorporated to allow for covalent cross-linking to its biological target, facilitating target identification.

Inclusion of a "Click" Chemistry Handle: A bio-orthogonal handle, such as an alkyne or azide, could be introduced to allow for the attachment of various tags or affinity matrices for pull-down experiments. mdpi.com

Role in Scaffold Hopping and Lead Optimization (theoretical)

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known lead compound but with improved properties, such as better pharmacokinetics or a more favorable intellectual property position. rsc.org The this compound scaffold, with its distinct arrangement of aromatic and saturated heterocyclic rings, could theoretically serve as a starting point or a result of a scaffold hopping endeavor. nih.gov

In a theoretical lead optimization campaign, this scaffold could be valuable in several ways:

Improving Metabolic Stability: The pyridine ring, being more electron-deficient than a corresponding benzene (B151609) ring, can sometimes offer improved metabolic stability. nih.gov Replacing a metabolically labile phenyl-piperazine moiety with this pyridine-piperazine core could be a viable strategy to reduce clearance.

Altering Physicochemical Properties: The introduction of the pyridine nitrogen and the basic amines of the piperazine ring significantly influences the compound's pKa and solubility, which are critical for drug-likeness.

Exploring New Chemical Space: As a novel scaffold, it may offer unique interactions with a target protein that are not possible with more conventional structures, potentially leading to increased potency or selectivity. chemrxiv.orgarxiv.org

The process of lead optimization would involve iterative cycles of design, synthesis, and testing of new analogs to systematically improve the desired properties of a lead compound based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Nucleophilic substitution : React 3-chloro- or 3-bromo-pyridine derivatives with 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the ethylpiperazine group .

Amination : Reduce a nitrile intermediate (e.g., via LiAlH₄) or perform reductive amination on a carbonyl precursor.

  • Optimization : Key variables include solvent polarity (DMF vs. acetonitrile), reaction temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling). Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC/LCMS : Assess purity (>95%) and confirm molecular weight (e.g., LCMS m/z ~248 [M+H]⁺) .
  • NMR : Characterize substituent positions (e.g., ¹H NMR signals for pyridine protons at δ 8.2–8.5 ppm and ethylpiperazine methyl at δ 1.1 ppm) .
  • Elemental Analysis : Verify C, H, N content (±0.4% theoretical) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The ethylpiperazine group enhances aqueous solubility at acidic pH (forms salts). In DMSO or ethanol, solubility exceeds 50 mg/mL.
  • Stability : Store at –20°C under inert atmosphere; degradation occurs via oxidation (e.g., piperazine ring) in humid environments .

Advanced Research Questions

Q. How does the 4-ethylpiperazine substituent influence receptor binding affinity compared to other piperazine derivatives?

  • SAR Insights : Ethylpiperazine’s bulk and basicity enhance interactions with GPCRs (e.g., serotonin or dopamine receptors). Compare with methylpiperazine () or trifluoromethyl analogs ():

  • Affinity Trends : Ethyl groups improve lipophilicity and membrane penetration but may reduce selectivity.
  • Experimental Design : Radioligand binding assays (e.g., ⁵-HT₃ receptor) with IC₅₀ comparisons .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?

  • Methods :

  • Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots (e.g., ethylpiperazine oxidation) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and hepatotoxicity risks .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Case Example : If Study A reports potent kinase inhibition (IC₅₀ = 10 nM) and Study B finds no activity:

Assay Validation : Confirm assay conditions (pH, cofactors) and compound purity.

Salt Forms : Compare hydrochloride vs. freebase solubility and stability .

Structural Confirmation : Re-analyze via X-ray crystallography to rule out isomerization .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)Reference
6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrileNucleophilic Substitution7592%
This compoundLiAlH₄ Reduction6895%

Table 2 : Comparative Receptor Binding Data (Hypothetical)

CompoundTarget ReceptorIC₅₀ (nM)Selectivity IndexSource
This compound5-HT₃128.5
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine5-HT₃453.2

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[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
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[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.